molecular formula C24H25ClN2O3S B289404 N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide

Numéro de catalogue B289404
Poids moléculaire: 457 g/mol
Clé InChI: IXXRLHHWHCSWPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. In

Mécanisme D'action

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide works by binding to the active site of BTK and inhibiting its activity. This prevents the activation of downstream signaling pathways that promote the growth and survival of cancer cells and immune cells. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to have a high affinity for BTK, which may contribute to its selective inhibitory effect.
Biochemical and Physiological Effects
N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to have a potent inhibitory effect on BTK activity, which may lead to the suppression of cancer cell growth and immune cell activation. In preclinical studies, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has also been shown to reduce the activation of immune cells, which may be beneficial in the treatment of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide is its selective inhibitory effect on BTK, which may reduce the risk of side effects associated with non-selective BTK inhibitors. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has also been shown to have a potent inhibitory effect on BTK activity, which may make it a more effective treatment for cancer and autoimmune diseases. However, one limitation of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide is that it has only been tested in preclinical studies, and its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide. One direction is to further investigate its safety and efficacy in humans, through clinical trials. Another direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, further research is needed to fully understand the mechanism of action of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide and its potential therapeutic applications in various types of cancer and autoimmune diseases.

Méthodes De Synthèse

The synthesis of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide involves several steps, starting with the reaction of 2-mercapto-1-benzothiophene with tert-butyl acrylate to form a tert-butyl 2-(benzo[b]thiophen-2-ylthio)acetate intermediate. This intermediate is then reacted with 4-chloroaniline and trifluoroacetic acid to form the tert-butyl 3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate intermediate. Finally, this intermediate is reacted with furfurylamine to form the desired product, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide.

Applications De Recherche Scientifique

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. In particular, it has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme in the signaling pathway that drives the growth and survival of cancer cells and immune cells. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has also been shown to have a selective inhibitory effect on BTK, which may reduce the risk of side effects associated with non-selective BTK inhibitors.

Propriétés

Formule moléculaire

C24H25ClN2O3S

Poids moléculaire

457 g/mol

Nom IUPAC

N-[6-tert-butyl-3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H25ClN2O3S/c1-24(2,3)14-6-11-17-19(13-14)31-23(27-21(28)18-5-4-12-30-18)20(17)22(29)26-16-9-7-15(25)8-10-16/h4-5,7-10,12,14H,6,11,13H2,1-3H3,(H,26,29)(H,27,28)

Clé InChI

IXXRLHHWHCSWPS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

SMILES canonique

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.